molecular formula C15H12123I3NO4 B608584 (123I)-Triiodothyronine CAS No. 60345-90-6

(123I)-Triiodothyronine

Cat. No. B608584
CAS RN: 60345-90-6
M. Wt: 638.98
InChI Key: AUYYCJSJGJYCDS-BSMUNAEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liothyronine I-123 is a radioactive iodine.

Scientific Research Applications

  • Metabolic Insufficiency and Psychometric Evaluation :

    • (123I)-Triiodothyronine has been studied in the context of metabolic insufficiency, characterized by low basal metabolic rate, normal serum protein-bound iodine, and normal thyroidal uptake of radioactive iodine. It has shown relevance in detailed studies involving patients with symptoms like nervousness, fatigue, and weakness (Levin, 1960).
  • Thyroid Hormone Metabolism in Congestive Heart Failure :

    • Research has explored the safety and hemodynamic effects of short-term intravenous administration of triiodothyronine in patients with advanced heart failure, noting its tolerance and potential for improving cardiac output and reducing systemic vascular resistance (Hamilton et al., 1998).
  • Neuronal Differentiation and Brain Cell Culture :

    • Triiodothyronine has been shown to enhance neuronal differentiation in aggregating fetal rat brain cells cultured in a chemically defined medium, indicating its potential application in studying thyroid hormone action in developing brains (Honegger & Lenoir, 1980).
  • Bone Metabolism and Mesenchymal Stem Cells :

    • The dose-dependent effects of triiodothyronine on the osteogenic differentiation of mesenchymal stem cells have been investigated, highlighting its role in bone marrow MSC osteogenic differentiation (Boeloni et al., 2009).
  • Impact on Psychiatric Conditions and Treatment :

  • Pharmacokinetics in Cardiac Procedures :

    • Research has also focused on the pharmacokinetics of triiodothyronine supplementation in children undergoing cardiac procedures, providing important insights into its use and effects in pediatric cardiac surgery (Mainwaring et al., 2000; Marwali et al., 2013).
  • Triiodothyronine as a Tumor Cell Label :

    • Triiodothyronine tagged with 131I has been used as a label for tumor cells in studies, offering a method for investigating the kinetics of tumor cell passage through pulmonary blood vessels (Raker & Stillman, 1966).

properties

CAS RN

60345-90-6

Product Name

(123I)-Triiodothyronine

Molecular Formula

C15H12123I3NO4

Molecular Weight

638.98

IUPAC Name

(S)-2-amino-3-(4-(4-hydroxy-3-(iodo-123I)phenoxy)-3,5-di(iodo-123I)phenyl)propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-4,17-4,18-4

InChI Key

AUYYCJSJGJYCDS-BSMUNAEPSA-N

SMILES

N[C@@H](CC1=CC([123I])=C(OC2=CC=C(O)C([123I])=C2)C([123I])=C1)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Liothyronine I-123;  (123I)-Triiodothyronine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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